4-(3-Chloro-4-fluorophenyl)benzoic acid 4-(3-Chloro-4-fluorophenyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 195457-73-9
VCID: VC20931353
InChI: InChI=1S/C13H8ClFO2/c14-11-7-10(5-6-12(11)15)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)
SMILES: C1=CC(=CC=C1C2=CC(=C(C=C2)F)Cl)C(=O)O
Molecular Formula: C13H8ClFO2
Molecular Weight: 250.65 g/mol

4-(3-Chloro-4-fluorophenyl)benzoic acid

CAS No.: 195457-73-9

Cat. No.: VC20931353

Molecular Formula: C13H8ClFO2

Molecular Weight: 250.65 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Chloro-4-fluorophenyl)benzoic acid - 195457-73-9

Specification

CAS No. 195457-73-9
Molecular Formula C13H8ClFO2
Molecular Weight 250.65 g/mol
IUPAC Name 4-(3-chloro-4-fluorophenyl)benzoic acid
Standard InChI InChI=1S/C13H8ClFO2/c14-11-7-10(5-6-12(11)15)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)
Standard InChI Key WAWQPHGUJGYFMZ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CC(=C(C=C2)F)Cl)C(=O)O
Canonical SMILES C1=CC(=CC=C1C2=CC(=C(C=C2)F)Cl)C(=O)O

Introduction

Structural Identification and Nomenclature

4-(3-Chloro-4-fluorophenyl)benzoic acid belongs to the class of biphenyl carboxylic acids, featuring a para-substituted benzoic acid moiety linked to a 3-chloro-4-fluorophenyl group. This compound is characterized by its unique substitution pattern, with halogens at specific positions that contribute to its distinctive chemical and physical properties.

Chemical Identifiers

The compound is recognized through various chemical identifiers as outlined in Table 1:

ParameterValue
Common Name4-(3-Chloro-4-fluorophenyl)benzoic acid
Systematic Name (IUPAC)3'-Chloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid
CAS Registry Number195457-73-9
Molecular FormulaC₁₃H₈ClFO₂
Molecular Weight250.65 g/mol
MDL NumberMFCD11931994

Structural Features

The molecular structure of 4-(3-Chloro-4-fluorophenyl)benzoic acid consists of two interconnected benzene rings forming a biphenyl scaffold. The first ring contains a carboxylic acid group (-COOH) at the para position, while the second ring features a chlorine atom at the meta position and a fluorine atom at the para position relative to the inter-ring bond.
This arrangement confers specific electronic and steric properties that influence the compound's reactivity and potential applications. The presence of electron-withdrawing halogen substituents (chlorine and fluorine) alters the electron density distribution across the molecule, affecting its interactions with biological targets and reactivity in chemical transformations .

Physicochemical Properties

Physical State and Appearance

4-(3-Chloro-4-fluorophenyl)benzoic acid typically exists as a crystalline solid at room temperature. This physical state is consistent with other substituted benzoic acids that generally exhibit high melting points due to intermolecular hydrogen bonding involving the carboxylic acid functionality.

Key Physicochemical Parameters

Table 2 summarizes the essential physicochemical properties of 4-(3-Chloro-4-fluorophenyl)benzoic acid:

PropertyValue
Physical StateCrystalline solid
Molecular Weight250.65 g/mol
Melting PointNot specified in literature, estimated 135-155°C based on similar compounds
SolubilityLikely soluble in organic solvents (methanol, ethanol, acetone), poorly soluble in water
Partition Coefficient (LogP)Estimated 3.2-3.5 based on similar biphenyl structures
Boiling PointEstimated >300°C (decomposes before boiling)
DensityEstimated 1.3-1.5 g/cm³

Synthesis Methods

General Synthetic Approaches

The synthesis of 4-(3-Chloro-4-fluorophenyl)benzoic acid can be approached through several potential routes, drawing from established methods for preparing similar biphenyl compounds:

Suzuki-Miyaura Coupling

One of the most efficient routes would involve a palladium-catalyzed Suzuki-Miyaura coupling reaction between 4-carboxyphenylboronic acid (or its ester derivative) and 3-chloro-4-fluorobromobenzene. This cross-coupling approach offers advantages in terms of reaction selectivity and functional group tolerance.

Oxidation of 4-(3-Chloro-4-fluorophenyl)toluene

Another potential synthetic route involves the oxidation of 4-(3-Chloro-4-fluorophenyl)toluene using oxidizing agents such as potassium permanganate or sodium dichromate, converting the methyl group to a carboxylic acid functionality.

Industrial Production Considerations

Chemical Reactivity

Carboxylic Acid Reactivity

As a benzoic acid derivative, 4-(3-Chloro-4-fluorophenyl)benzoic acid can undergo various chemical transformations typical of carboxylic acids:

  • Esterification with alcohols to form corresponding esters

  • Amidation with amines to form amides

  • Reduction to primary alcohols using appropriate reducing agents

  • Decarboxylation under specific conditions

  • Salt formation with bases

Halogen-Related Reactivity

The presence of chlorine and fluorine substituents introduces additional reactivity patterns:

  • Nucleophilic aromatic substitution (particularly at the fluorine position)

  • Metal-catalyzed coupling reactions

  • Halogen-metal exchange reactions
    The chlorine atom at the meta position relative to the fluorine would generally be less reactive toward nucleophilic substitution compared to the fluorine atom, creating a reactivity differentiation that could be exploited in selective transformations .

Structure-Activity Relationships

Comparison with Related Compounds

Table 3 presents a comparative analysis of 4-(3-Chloro-4-fluorophenyl)benzoic acid with structurally related compounds:

CompoundKey Structural DifferencesPotential Impact on Properties/Activity
2-(3-Chloro-4-fluorophenyl)benzoic acidCarboxylic acid at ortho position instead of paraDifferent spatial arrangement, potentially altered reactivity and binding properties
4-(4-Chloro-3-fluorophenyl)benzoic acidReversed positions of chlorine and fluorineModified electronic distribution, potentially different biological interactions
4-(3-Chlorophenyl)benzoic acidAbsence of fluorine substituentReduced electron-withdrawing effect, altered lipophilicity
4-(3,4-Dichlorophenyl)benzoic acidChlorine instead of fluorineIncreased molecular weight, different electronic properties

Electronic and Steric Considerations

The positioning of the chlorine and fluorine atoms in 4-(3-Chloro-4-fluorophenyl)benzoic acid creates a specific electronic distribution across the molecule. The electron-withdrawing nature of these halogens affects the acidity of the carboxylic acid group and the reactivity of the aromatic rings.

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